molecular formula C14H22N2O B10976096 3-cyclohexyl-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one

3-cyclohexyl-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B10976096
M. Wt: 234.34 g/mol
InChI Key: ALTKJKYTYALYKL-UHFFFAOYSA-N
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Description

3-cyclohexyl-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one is an organic compound featuring a cyclohexyl group, a pyrazole ring, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable precursor.

    Formation of the Propanone Moiety: The final step involves the formation of the propanone moiety, which can be achieved through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-cyclohexyl-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, make it a candidate for drug discovery and development. Researchers are investigating its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, derivatives of this compound are being studied for their potential as therapeutic agents. Their ability to modulate specific biological pathways could lead to the development of new treatments for various diseases.

Industry

In the materials science industry, the compound’s structural features make it suitable for the design of new materials with specific properties, such as improved stability or enhanced reactivity.

Mechanism of Action

The mechanism by which 3-cyclohexyl-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The cyclohexyl group and propanone moiety contribute to the overall hydrophobicity and electronic properties, affecting the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclohexyl-1-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
  • 3-cyclohexyl-1-(3,5-dimethyl-1H-pyrazol-5-yl)propan-1-one

Uniqueness

Compared to similar compounds, 3-cyclohexyl-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one exhibits unique structural features that influence its reactivity and biological activity. The position of the substituents on the pyrazole ring and the presence of the cyclohexyl group contribute to its distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

3-cyclohexyl-1-(3,5-dimethylpyrazol-1-yl)propan-1-one

InChI

InChI=1S/C14H22N2O/c1-11-10-12(2)16(15-11)14(17)9-8-13-6-4-3-5-7-13/h10,13H,3-9H2,1-2H3

InChI Key

ALTKJKYTYALYKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)CCC2CCCCC2)C

Origin of Product

United States

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